molecular formula C22H25N5O4S2 B11628226 4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11628226
M. Wt: 487.6 g/mol
InChI Key: YLZKIEUODABUPA-VBKFSLOCSA-N
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Description

4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin core, a thiazolidin ring, and a butanoic acid moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[1,2-a]pyrimidin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.

    Formation of the thiazolidin ring: This step may involve the reaction of a thioamide with a suitable electrophile.

    Coupling of the butanoic acid moiety: This can be done using esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo and piperazine moieties.

    Reduction: Reduction reactions may target the oxo groups in the pyrido[1,2-a]pyrimidin and thiazolidin rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also make it suitable for use in sensors or diagnostic tools.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-pyrido[1,2-a]pyrimidin derivatives: These compounds share the pyrido[1,2-a]pyrimidin core and may have similar biological activities.

    Thiazolidin derivatives: Compounds with the thiazolidin ring may exhibit similar chemical reactivity and biological properties.

    Butanoic acid derivatives: These compounds share the butanoic acid moiety and may have similar pharmacokinetic properties.

Uniqueness

The uniqueness of 4-[(5Z)-5-{[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid lies in its combination of structural features. The presence of the pyrido[1,2-a]pyrimidin core, thiazolidin ring, and butanoic acid moiety in a single molecule gives it a unique set of chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

4-[(5Z)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H25N5O4S2/c1-14-5-6-17-23-19(25-10-8-24(2)9-11-25)15(20(30)27(17)13-14)12-16-21(31)26(22(32)33-16)7-3-4-18(28)29/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,28,29)/b16-12-

InChI Key

YLZKIEUODABUPA-VBKFSLOCSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCN(CC4)C)C=C1

Origin of Product

United States

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